molecular formula C19H17ClN2O3 B2662844 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide;hydrochloride CAS No. 2418595-74-9

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide;hydrochloride

Cat. No.: B2662844
CAS No.: 2418595-74-9
M. Wt: 356.81
InChI Key: DWKAPJLKBPKRHW-SSPJITILSA-N
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Description

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide;hydrochloride is a complex organic compound that combines structural elements from both indene and chromene families

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indene Derivative: Starting with a suitable indene precursor, the compound undergoes a series of reactions to introduce the amino group at the desired position. This often involves catalytic hydrogenation and amination steps.

    Chromene Derivative Synthesis: The chromene moiety is synthesized separately, usually starting from salicylaldehyde derivatives through cyclization reactions.

    Coupling Reaction: The indene and chromene derivatives are then coupled under specific conditions, often involving amide bond formation using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for certain steps, automated purification systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the chromene moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, this compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Studies: It can be used as a probe to study various biological pathways, especially those involving oxidative stress and cellular signaling.

    Chemical Biology: The compound serves as a tool for understanding enzyme mechanisms and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it might inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide
  • **N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide;hydrochloride

Uniqueness

The uniqueness of this compound lies in its combined indene and chromene structures, which confer distinct chemical and biological properties. This dual structure allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3.ClH/c20-17-13-7-3-1-5-11(13)10-15(17)21-18(22)14-9-12-6-2-4-8-16(12)24-19(14)23;/h1-9,15,17H,10,20H2,(H,21,22);1H/t15-,17-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKAPJLKBPKRHW-SSPJITILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)NC(=O)C3=CC4=CC=CC=C4OC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)C3=CC4=CC=CC=C4OC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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